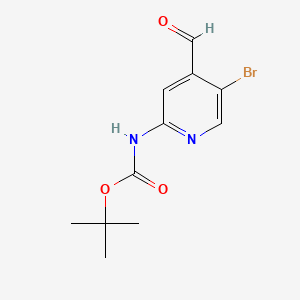

2-(Boc-amino)-5-bromoisonicotinaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(5-bromo-4-formylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFUYNROGVVDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Boc-amino)-5-bromoisonicotinaldehyde chemical properties

An In-depth Technical Guide to 2-(Boc-amino)-5-bromoisonicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of clinically approved drugs. This compound, also known as tert-butyl (5-bromo-4-formylpyridin-2-yl)carbamate, has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures.

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound. We will explore the unique interplay of its three key functional groups: the reactive isonicotinaldehyde, the strategically placed bromine atom for cross-coupling, and the acid-labile Boc-protected amine. This trifecta of functionality offers a programmable pathway for sequential, regioselective modifications, making it an ideal starting point for the construction of diverse compound libraries aimed at various biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their research endeavors.

Core Chemical and Physical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. While extensive experimental data for this specific molecule is not broadly published, we can consolidate its known attributes and infer others from closely related precursors.

Compound Identification

| Property | Data | Source |

| IUPAC Name | tert-butyl (5-bromo-4-formylpyridin-2-yl)carbamate | - |

| Synonym | This compound | [1] |

| CAS Number | 1260667-46-6 | [1] |

| Molecular Formula | C₁₁H₁₃BrN₂O₃ | [1] |

| Molecular Weight | 301.14 g/mol | [1] |

| InChI Key | PFFUYNROGVVDIZ-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Data | Notes | Source |

| Appearance | Likely a solid | Inferred from related compounds like 5-Bromo-2-pyridinecarboxaldehyde (m.p. 91-96 °C) and 2-(Boc-amino)-5-bromopyridine (m.p. 167-171 °C). | [] |

| Purity | ≥95.0% | As available from commercial suppliers. | [1] |

| Solubility | Soluble in common organic solvents | Expected solubility in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. The related 2-(Boc-amino)pyridine-5-carboxaldehyde is noted as soluble in water. | [3] |

| Storage | 2-8°C, under inert atmosphere | Recommended for aldehydes and halogenated heterocycles to prevent oxidation and degradation. The related compound 2-(Boc-amino)pyridine-5-carboxaldehyde is sensitive to air and light. | [3] |

Predicted Spectroscopic Data

While a published spectrum for the title compound is not available, a predicted ¹H NMR spectrum can be outlined based on its structure and data from analogous compounds.

-

¹H NMR (predicted):

-

Singlet ~1.5 ppm (9H): Corresponds to the nine equivalent protons of the tert-butyl (Boc) group.

-

Singlet ~8.3-8.5 ppm (1H): Aromatic proton at the C6 position (ortho to the nitrogen).

-

Singlet ~8.8-9.0 ppm (1H): Aromatic proton at the C3 position (meta to the nitrogen).

-

Singlet ~9.9-10.1 ppm (1H): Aldehyde proton.

-

Broad Singlet (1H): N-H proton of the carbamate, which may be exchangeable with D₂O.

-

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity. The most logical pathway begins with the commercially available 2-amino-5-bromopyridine.

Proposed Synthetic Pathway

The overall transformation involves two key steps: protection of the amino group followed by regioselective formylation.

Caption: Proposed two-step synthesis of the title compound.

Step-by-Step Experimental Protocol

Step 1: Boc Protection of 2-Amino-5-bromopyridine

Causality: The protection of the C2 amino group is critical. It serves two purposes: 1) it prevents unwanted side reactions at the amine during the subsequent formylation step, and 2) the bulky Boc group acts as a powerful directing group for the metalation at the C4 position in the next step. The use of di-tert-butyl dicarbonate (Boc₂O) is standard for this transformation due to its high efficiency and the clean byproducts (CO₂ and t-butanol).[4]

Protocol:

-

Dissolve 2-amino-5-bromopyridine (1.0 eq) in an anhydrous solvent such as Tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.5 eq), followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-(Boc-amino)-5-bromopyridine as a solid.[]

Step 2: Directed Ortho-Metalation and Formylation

Causality: Introducing the aldehyde at the C4 position requires precise regiocontrol. A directed ortho-metalation (DoM) strategy is the most effective approach. The Boc-amino group at C2 directs a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) to deprotonate the C3 position. However, due to steric hindrance and electronic effects, deprotonation at C4 can be favored in some pyridine systems, or a subsequent lithiation/formylation can lead to the desired product. A more reliable method often involves a halogen-metal exchange or a directed metalation at a different position followed by rearrangement or a different formylation strategy. For this specific isomer, a more advanced approach might be required, but a standard DoM followed by formylation is a primary route to investigate. The reaction is performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. N,N-Dimethylformamide (DMF) serves as the electrophile to install the formyl group.

Protocol:

-

Dissolve the purified 2-(Boc-amino)-5-bromopyridine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (s-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours to ensure complete metalation.

-

Add anhydrous N,N-Dimethylformamide (DMF, 2.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product via flash column chromatography (silica gel) using a gradient of ethyl acetate in hexanes to isolate this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. This allows for a programmed, step-wise elaboration of the molecular scaffold.

Caption: Key reaction pathways for each functional group.

Reactions of the Aldehyde Group

The C4 aldehyde is an electrophilic center, readily participating in reactions that form new carbon-carbon and carbon-nitrogen bonds.

-

Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine, followed by a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), to form a new C-N bond. This is a cornerstone of library synthesis.

-

Condensation Reactions: It can undergo condensation with active methylene compounds in reactions like the Knoevenagel condensation.

-

Multicomponent Reactions (MCRs): As a versatile aldehyde, it is an excellent candidate for powerful MCRs like the Ugi or Biginelli reactions, which rapidly build molecular complexity from multiple simple inputs.[5] The use of a related brominated pyridine aldehyde in such reactions highlights their utility in generating diverse chemical libraries for screening.[5]

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The bromine atom at the C5 position is a key handle for introducing structural diversity through transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) to form a new C-C bond, attaching new aryl or heteroaryl rings.[6]

-

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to install an alkyne moiety.

-

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine, providing access to substituted 2,5-diaminopyridine derivatives.

-

Heck Coupling: Reaction with an alkene to form a new C-C double bond.

The ability to perform these reactions late in a synthetic sequence is a significant advantage in medicinal chemistry, allowing for the rapid generation of analogues with diverse substitutions.[7]

Deprotection of the Boc-Amino Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to the basic and nucleophilic conditions often used in aldehyde modifications and many cross-coupling reactions.[4] Its true utility lies in its facile removal under acidic conditions.

-

Acidolysis: Treatment with a strong acid like trifluoroacetic acid (TFA) in an anhydrous solvent like DCM, or with hydrochloric acid (HCl) in dioxane or methanol, efficiently cleaves the carbamate to reveal the free C2 amino group.[4][6]

This deprotection unmasks a nucleophilic site, allowing for subsequent reactions such as acylation, sulfonylation, or further coupling reactions, thereby completing a programmed, multi-step synthetic diversification strategy.

Applications in Medicinal Chemistry and Drug Discovery

The structural motif of this compound is highly relevant to drug discovery. The substituted aminopyridine core is a privileged scaffold found in numerous kinase inhibitors and other biologically active agents.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors target the ATP-binding site, and the aminopyridine scaffold is adept at forming key hydrogen bond interactions within this site. The strategic functionalization enabled by this building block allows for the synthesis of analogues to probe the structure-activity relationship (SAR). For example, palladium-catalyzed cross-coupling on bromo-precursors is a key strategy for incorporating substituents that enhance potency and selectivity for kinases like TBK1 and IKKε.[7]

-

Access to Fused Heterocyclic Systems: The functional groups can be used to construct fused ring systems. For instance, the aldehyde and the deprotected amine could be part of a cyclization reaction to form imidazo[1,2-a]pyridines or other bicyclic systems of pharmacological interest.

-

Fragment-Based Drug Discovery (FBDD): This molecule serves as an excellent starting point for fragment elaboration. The core fragment can be optimized by growing vectors off the aldehyde and bromo positions to improve binding affinity and physicochemical properties.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be based on its constituent functional groups and related compounds.

-

The precursor, 2-amino-5-bromopyridine, is classified as harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[8] It may also cause skin sensitization.[8]

-

Aromatic aldehydes can also be irritants.

-

Recommended Handling:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from light and air in a tightly sealed container.[3]

-

Conclusion

This compound is a synthetically powerful and strategically designed building block. Its value is derived from the orthogonal reactivity of its aldehyde, bromo, and Boc-protected amine functionalities. This guide has outlined its core properties, a robust synthetic pathway, and the diverse chemical transformations it can undergo. For researchers in drug discovery and medicinal chemistry, this intermediate offers a streamlined and programmable route to novel and complex heterocyclic molecules, enabling the rapid exploration of chemical space and the development of potent and selective therapeutic agents.

References

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

- Yin, L., Jia, J., Zhao, G.-L., & Wang, J.-W. (2008). tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, E64, o2262.

-

ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate. PMC. Retrieved from [Link]

-

PubMed. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Retrieved from [Link]

-

IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

BioCrick. (n.d.). Neochlorogenic acid | CAS:906-33-2. Retrieved from [Link]

-

Angene Chemical. (n.d.). Benzoic acid, 2,4,6-trihydroxy-, ethyl ester. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-(Boc-amino)pyridine-5-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to 2-(Boc-amino)-5-bromoisonicotinaldehyde: Synthesis, Characterization, and Application in Drug Discovery

CAS Number: 1260667-46-6

Abstract: 2-(tert-butoxycarbonylamino)-5-bromoisonicotinaldehyde is a highly functionalized heterocyclic building block of significant interest to the medicinal chemistry community. Its unique arrangement of a nucleophilic Boc-protected amine, an electrophilic aldehyde, and a bromine atom positioned for cross-coupling reactions makes it a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of a robust synthetic pathway, detailed characterization parameters, and the strategic application of this compound in modern drug discovery programs.

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

In the landscape of drug discovery, pyridine-based molecules are privileged pharmacophores, present in numerous marketed drugs.[1] The strategic functionalization of the pyridine ring allows for the precise orientation of substituents to engage with biological targets. 2-(Boc-amino)-5-bromoisonicotinaldehyde emerges as a particularly valuable intermediate due to three key features:

-

The Aldehyde (C4): Serves as a versatile electrophilic handle for forming C-C or C-N bonds through reactions such as reductive amination, Wittig reactions, and aldol condensations.

-

The Bromine (C5): Acts as a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[2]

-

The Boc-Protected Amine (C2): Provides a latent nucleophile that is stable under a wide range of reaction conditions. The tert-butyloxycarbonyl (Boc) group can be efficiently removed under acidic conditions to reveal the primary amine for subsequent elaboration, such as amide bond formation or further substitution.

This trifecta of reactivity allows for a modular and divergent synthetic approach, making this aldehyde a cornerstone for building libraries of compounds for high-throughput screening and lead optimization.

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Synthesis of Intermediate 1: (2-Amino-5-bromopyridin-4-yl)methanol

The initial phase involves the transformation of 2-amino-4-methylpyridine into the key alcohol intermediate. This is a multi-step sequence that establishes the C5 bromine and the C4 hydroxymethyl group.

Step 1: Bromination of 2-Aminopyridine Precursor Direct bromination of 2-aminopyridine derivatives preferentially occurs at the 5-position due to the activating and directing effects of the amino group.

Protocol 2.1.1: Bromination [3]

-

To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent like acetic acid or a halogenated solvent, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC until consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-bromopyridine.

Step 2-4: Conversion of Methyl Group to Hydroxymethyl Group This conversion is most reliably achieved through an oxidation-esterification-reduction sequence.

Protocol 2.1.2: Oxidation of Methyl to Carboxylic Acid [4]

-

Oxidize 2-amino-5-bromo-4-methylpyridine to 2-amino-5-bromoisonicotinic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or through catalytic vapor-phase oxidation.[5]

-

Isolate the resulting carboxylic acid, which often precipitates from the reaction mixture upon acidification.

Protocol 2.1.3: Fischer Esterification [6]

-

Suspend 2-amino-5-bromoisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Cool the suspension in an ice bath and slowly add thionyl chloride (2.0 eq) or concentrated sulfuric acid (catalytic) dropwise.[7]

-

Heat the mixture to reflux for 4-12 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, methyl 2-amino-5-bromoisonicotinate, with ethyl acetate. Dry the combined organic layers and concentrate under vacuum.

Protocol 2.1.4: Ester Reduction

-

In an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of methyl 2-amino-5-bromoisonicotinate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate to yield crude (2-amino-5-bromopyridin-4-yl)methanol, which can be purified by column chromatography.

Synthesis of Intermediate 2: tert-Butyl (5-bromo-4-(hydroxymethyl)pyridin-2-yl)carbamate

With the key alcohol in hand, the amino group is protected to prevent side reactions in the subsequent oxidation step.

Caption: Mechanism of Boc protection of the aminopyridine intermediate.

Protocol 2.2.1: Boc Protection

-

Dissolve (2-amino-5-bromopyridin-4-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the mixture.

-

Stir at room temperature for 12-24 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the Boc-protected alcohol intermediate.

Synthesis of this compound

The final step is the selective oxidation of the primary alcohol to the aldehyde. Care must be taken to use mild conditions to avoid over-oxidation to the carboxylic acid. The Swern oxidation or Dess-Martin periodinane (DMP) oxidation are ideal for this transformation.[8][9]

Caption: Key mechanistic steps of the Swern Oxidation.[10][11]

Protocol 2.3.1: Swern Oxidation [12]

-

In an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM, maintaining the temperature below -65 °C. Stir for 15 minutes.

-

Add a solution of tert-butyl (5-bromo-4-(hydroxymethyl)pyridin-2-yl)carbamate (1.0 eq) in DCM dropwise, again keeping the temperature below -65 °C. Stir for 30-60 minutes.

-

Add triethylamine (Et₃N, 5.0 eq) dropwise, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final aldehyde.

Characterization

As experimental spectral data is not available in the public domain, the following are predicted NMR assignments based on the analysis of structurally similar compounds. These values serve as a guide for researchers in confirming the identity and purity of the synthesized material.

Table 1: Predicted NMR Data for this compound

| Data Type | Predicted Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H NMR (400 MHz, CDCl₃) | ~9.95 (s, 1H, -CHO), ~9.50 (br s, 1H, -NH-), ~8.60 (s, 1H, Py-H6), ~8.45 (s, 1H, Py-H3), ~1.55 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | ~191.0 (CHO), ~152.0 (NH-C=O), ~151.0 (C2), ~149.0 (C6), ~140.0 (C4), ~125.0 (C3), ~115.0 (C5), ~82.0 (-C(CH₃)₃), ~28.0 (-C(CH₃)₃) |

Note: Chemical shifts are referenced to TMS. The NH proton shift is highly dependent on concentration and solvent.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for constructing complex, biologically active molecules. The pyridine scaffold is a common feature in a multitude of kinase inhibitors, where the nitrogen atom and substituents often form critical hydrogen bonds within the ATP-binding pocket of the enzyme.[13]

Kinase Inhibitor Synthesis: This building block is particularly well-suited for the synthesis of inhibitors targeting kinases implicated in oncology and inflammatory diseases.[2][14] For instance, derivatives of 2-amino-5-bromo-4-methylpyridine have been explored as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication whose overexpression is linked to tumorigenesis.[15]

A typical synthetic strategy would involve:

-

Reductive Amination: Using the aldehyde to couple with a primary or secondary amine, introducing a key side chain.

-

Suzuki or other Cross-Coupling: Utilizing the bromine atom to attach an aryl or heteroaryl group, which often serves to occupy a hydrophobic pocket in the kinase active site.

-

Boc Deprotection and Acylation: Removing the Boc group to reveal the 2-amino group, which can then be acylated to form a crucial hydrogen-bond donor/acceptor interaction with the kinase hinge region.

The modular nature of this approach allows for the rapid generation of a diverse library of analogues, facilitating the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value, strategically designed building block for advanced organic synthesis and medicinal chemistry. While its synthesis requires a multi-step approach, the constituent reactions are well-established and high-yielding. The orthogonal reactivity of its three functional groups provides chemists with a powerful and flexible platform for the efficient construction of novel and complex molecules, particularly for the discovery of new kinase inhibitors and other potential therapeutic agents.

References

-

Chemistry Steps. Swern Oxidation Mechanism. [Link]

-

Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

-

Wikipedia. Swern oxidation. [Link]

-

The Organic Chemistry Tutor. Swern Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry. YouTube, 2020. [Link]

-

Wikipedia. Isonicotinic acid. [Link]

-

ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]

-

ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. [Link]

-

ResearchGate. Scheme. Isonicotinic acid esterification reaction with ethanol for.... [Link]

-

National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

ResearchGate. Dependence of 4-methylpyridine conversion (1), the yield of.... [Link]

- Google Patents.

-

Bulletin of the Chemical Society of Japan. OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. [Link]

-

Wikipedia. Dess–Martin periodinane. [Link]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

-

MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

-

Patsnap. Preparation method of 2-amino-3-bromopyridine - Eureka. [Link]

- Google Patents. US4291165A - Process for making 2-bromopyridine.

-

Wikipedia. Dess–Martin oxidation. [Link]

-

Otto Chemie Pvt Ltd. 2-Amino-4-methylpyridine, 98%. [Link]

-

Wikipedia. 2-Bromopyridine. [Link]

-

ResearchGate. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. [Link]

-

ResearchGate. Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

- Google Patents. US3192220A - Reduction of isonicotinic acid esters.

-

The Organic Chemistry Tutor. Dess-Martin-Periodinane oxidation. YouTube, 2025. [Link]

-

Wikipedia. Methyl isonicotinate. [Link]

-

ResearchGate. (PDF) Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine †. [Link]

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

- Google Patents.

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

-

EMD Millipore. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]

-

National Institutes of Health. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]

-

RSC Publishing. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. [Link]

-

ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry. [Link]

-

PubChem. Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1. [Link]

-

ACS Publications. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [Link]

-

National Institutes of Health. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST | Chemical Journal of Kazakhstan [chemjournal.kz]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

2-(Boc-amino)-5-bromoisonicotinaldehyde molecular weight

An In-depth Technical Guide: 2-(Boc-amino)-5-bromoisonicotinaldehyde

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this versatile chemical intermediate.

Executive Summary

This compound is a strategically important heterocyclic building block in the field of medicinal chemistry. Its unique trifunctional nature—possessing a reactive aldehyde, a versatile bromine handle for cross-coupling, and a protected amine—renders it an invaluable starting material for the synthesis of complex molecular scaffolds. This guide provides a deep dive into its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, expected analytical characterization, and a discussion of its broad applications in modern drug discovery. The content herein is synthesized from established chemical principles and data on analogous structures to provide a robust and practical resource for laboratory professionals.

Core Physicochemical & Structural Data

The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic properties. 2-(tert-butoxycarbonyl-amino)-5-bromoisonicotinaldehyde is a pyridine-based compound designed for multi-step organic synthesis.

Key Properties

The essential quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 301.14 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₃BrN₂O₃ | [1][2] |

| CAS Number | 1260667-46-6 | [1][3] |

| Typical Purity | ≥95.0% | [1] |

| Physical State | Assumed to be a solid at room temperature | Inferred from related compounds |

| InChI Key | PFFUYNROGVVDIZ-UHFFFAOYSA-N | [1] |

Structural Analysis

The molecule's power lies in its structure: a pyridine ring substituted at key positions to allow for sequential, controlled chemical modifications.

-

Pyridine Core: A nitrogenous heterocycle prevalent in many FDA-approved drugs, offering favorable pharmacokinetic properties.

-

Aldehyde Group (at C4): A versatile functional group for forming new carbon-carbon or carbon-nitrogen bonds via reactions such as reductive amination, Wittig olefination, and multicomponent reactions.

-

Bromine Atom (at C5): An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents.

-

Boc-Protected Amine (at C2): The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine. Upon deprotection, the resulting primary amine serves as a key nucleophile for amide bond formation, sulfonylation, or other derivatizations.

Caption: Key reactive sites of this compound.

Synthesis and Purification Strategy

While commercially available, understanding the synthesis of this compound is crucial for process development and cost analysis. A robust synthetic route can be designed based on well-established transformations of pyridine systems. The following represents a logical and field-proven approach.

Proposed Synthetic Workflow

The synthesis logically proceeds in three key stages starting from the readily available 2-aminopyridine.

Caption: Proposed three-stage synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system, detailing each step with causal explanations for the chosen reagents and conditions.

Objective: To synthesize this compound from 2-amino-5-bromopyridine.

Materials:

-

2-Amino-5-bromopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Part A: Boc Protection of 2-Amino-5-bromopyridine

-

Reactor Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Add TEA (1.5 eq) and a catalytic amount of DMAP (0.05 eq). Cool the mixture to 0 °C in an ice bath. Causality: The base neutralizes the acid byproduct, and DMAP catalyzes the acylation of the electron-deficient aminopyridine.

-

Slowly add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-(Boc-amino)-5-bromopyridine, which can be used directly or purified by column chromatography if necessary.

Part B: Directed Ortho-Metalation and Formylation

-

Reactor Setup: In a separate, rigorously flame-dried flask under inert atmosphere, dissolve the crude 2-(Boc-amino)-5-bromopyridine (1.0 eq) from Part A in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C. Causality: The Boc-amino group is a powerful directed metalating group (DMG), directing the lithium to deprotonate the C4 position specifically, rather than undergoing halogen-metal exchange with the bromine at C5.

-

Formylation: Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture at -78 °C. Stir for 2 hours at this temperature.

-

Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Workup: Add water and extract the product with ethyl acetate (3x). Combine the organic extracts and wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product must be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Analytical Characterization (Expected)

Confirmation of the final product's identity and purity is paramount. The following spectroscopic signatures are predicted based on the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.9-10.1 ppm.- Two aromatic proton singlets (or narrow doublets) in the δ 8.0-9.0 ppm range.- A singlet for the Boc group protons (9H) around δ 1.5 ppm.- A broad singlet for the N-H proton. |

| ¹³C NMR | - Aldehyde carbonyl carbon signal around δ 190-195 ppm.- Boc carbonyl carbon signal around δ 150-155 ppm.- Quaternary carbon of Boc group around δ 80-85 ppm.- Aromatic carbon signals in the δ 110-160 ppm range.- Methyl carbons of Boc group around δ 28 ppm. |

| FT-IR (ATR) | - N-H stretch around 3300-3400 cm⁻¹.- Aldehyde C-H stretch around 2820 and 2720 cm⁻¹.- Two strong C=O stretches: one for the aldehyde (~1700 cm⁻¹) and one for the Boc carbamate (~1725 cm⁻¹).- C-N and C-O stretches in the fingerprint region. |

| Mass Spec (ESI+) | - Expected [M+H]⁺ peak at m/z 301.0/303.0 (characteristic isotopic pattern for bromine).- Expected [M+Na]⁺ peak at m/z 323.0/325.0. |

Applications in Drug Discovery

The true value of this reagent is its role as a versatile platform for building molecular diversity, a cornerstone of modern drug discovery.[4][] The orthogonal reactivity of its functional groups allows for a planned, stepwise elaboration of the core structure.

Caption: Potential synthetic transformations of the title compound.

-

Aldehyde as an Anchor: The aldehyde is perfect for library synthesis. For example, reductive amination with a diverse set of primary or secondary amines can rapidly generate a large array of substituted aminomethylpyridines. Its use in multicomponent reactions like the Ugi or Biginelli reactions allows for the one-pot assembly of highly complex, drug-like molecules from simple inputs.[4]

-

Bromine for Core Modification: After initial modifications at the aldehyde, the bromine atom can be targeted. Suzuki coupling can introduce various aryl or heteroaryl rings, a common strategy to explore structure-activity relationships (SAR) by modifying distal regions of a lead compound.

-

Amine for Final Elaboration: Finally, the Boc group can be removed under acidic conditions (e.g., TFA in DCM) to unmask the primary amine. This amine can then be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides, adding another layer of diversity and modulating properties like solubility and cell permeability.

This stepwise approach is fundamental to creating focused libraries of compounds for screening against biological targets such as kinases, proteases, or receptors.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for user safety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related structures provide a strong basis for a robust safety protocol.[6][7][8][9]

| Hazard Category | Precautionary Statement |

| Eye Irritation | Causes serious eye irritation. Wear protective goggles. In case of contact, rinse cautiously with water for several minutes.[6][8][9][10] |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.[6][8][9] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[6][7][8][9] |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[6][7] |

-

Handling: Use proper personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Handle in a chemical fume hood to avoid inhalation of dust. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture to prevent degradation.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is more than just a chemical; it is a versatile tool for innovation in drug discovery. Its carefully arranged functional groups provide a pre-programmed roadmap for synthetic chemists to build molecular complexity efficiently and systematically. By understanding its properties, synthesis, and reactivity, researchers can fully leverage this building block to accelerate the discovery of novel therapeutics.

References

-

Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. Cole-Parmer. [Link]

-

This compound. SinoStandards Bio-Tech. [Link]

-

2-Amino-5-bromopyridine. PubChem, National Center for Biotechnology Information. [Link]

-

5-Bromopyridine-2-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]

- Preparation method of 2-bromo-5-aldehyde pyridine.

-

Boc-L-2-Amino-4-bromo-4-pentenoic acid. BuyersGuideChem. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

- A kind of preparation method of 2- amino -5- bromopyridine.

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

-

2-Amino-5-bromo-3-nitropyridine. NIST WebBook. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound|1260667-46-6-SinoStandards Bio-Tech [sinostandards.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. echemi.com [echemi.com]

- 9. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-(Boc-amino)-5-bromoisonicotinaldehyde: Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

2-(Boc-amino)-5-bromoisonicotinaldehyde is a highly functionalized pyridine-based building block of significant interest to the medicinal chemistry and drug discovery sectors. Its unique arrangement of three key functional groups—a Boc-protected amine, a bromine atom, and an aldehyde—on a pyridine scaffold provides a versatile platform for the synthesis of complex molecular architectures. The Boc-protected amine offers a latent nucleophilic site, the bromine atom serves as a canonical handle for palladium-catalyzed cross-coupling reactions, and the aldehyde provides a reactive electrophilic center for a myriad of transformations. This guide provides an in-depth analysis of the molecule's structure, a detailed, field-proven synthesis protocol with mechanistic rationale, predictive spectroscopic characterization, and a discussion of its strategic applications in the development of novel therapeutics.

Core Compound Analysis: Structure and Properties

Chemical Identity and Physicochemical Properties

This compound is a synthetic intermediate, not a naturally occurring compound. Its identity is defined by the structure and properties summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl (5-bromo-4-formylpyridin-2-yl)carbamate | - |

| CAS Number | 886366-23-4 | - |

| Molecular Formula | C₁₁H₁₃BrN₂O₃ | [1] |

| Molecular Weight | 301.14 g/mol | [1] |

| Appearance | Expected to be an off-white to yellow solid | - |

| InChI Key | PFFUYNROGVVDIZ-UHFFFAOYSA-N | [1] |

| Key Functional Groups | Aldehyde, Secondary Amine (as Carbamate), Aryl Bromide, Pyridine Heterocycle | [1] |

Structural Features and Strategic Reactivity

The utility of this molecule stems from the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) group provides robust protection for the C2-amino group.[2] It is stable to a wide range of nucleophilic and basic conditions, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to unmask the amine for subsequent elaboration.[]

The bromine atom at the C5 position is a key handle for introducing molecular diversity. It readily participates in a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[4]

The isonicotinaldehyde moiety (a formyl group at C4) is a versatile electrophilic center. It can undergo nucleophilic addition, reductive amination, Wittig-type olefination, and condensation reactions, providing a direct path to a wide array of derivative structures.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is a validated approach starting from commercially available 2-amino-5-bromopyridine.

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the molecule at its most synthetically accessible points. The formyl group is installed last via a directed ortho-metalation, a powerful strategy where the Boc-amino group directs lithiation to the adjacent C4 position. The Boc-amino group itself is installed via a standard protection reaction on the parent amine.

Detailed Synthesis Protocol

Step A: Synthesis of tert-butyl (5-bromopyridin-2-yl)carbamate

This initial step involves the protection of the primary amine of 2-amino-5-bromopyridine. The Boc group is chosen for its stability and orthogonal cleavage properties.

-

Rationale: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.[5] A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the acidic byproduct. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to dissolve the starting materials and its inertness under the reaction conditions.

-

Protocol:

-

To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired intermediate as a white solid.[]

-

Step B: Synthesis of this compound

This crucial step introduces the aldehyde functionality at the C4 position. The Boc-amino group acts as a powerful directed metalating group (DMG), enabling regioselective deprotonation at the adjacent C4 position by a strong base.

-

Rationale: A strong, sterically hindered lithium amide base like Lithium diisopropylamide (LDA) is required to deprotonate the C4 position of the pyridine ring without competing nucleophilic addition. The reaction must be performed at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate. Anhydrous N,N-dimethylformamide (DMF) serves as the electrophilic formylating agent.

-

Protocol:

-

Prepare a solution of LDA (1.2 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Nitrogen or Argon).

-

In a separate flask, dissolve tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the LDA solution to the solution of the Boc-protected pyridine via cannula transfer, maintaining the temperature at -78 °C.

-

Stir the resulting deep-red solution at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous DMF (2.0 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for an additional 2 hours.

-

Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude material via flash chromatography (hexane/ethyl acetate gradient) to afford this compound.

-

Spectroscopic Characterization

While experimental spectra for this specific compound are not widely published, its structure can be confidently confirmed using a standard suite of analytical techniques. The following data are predictive, based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | s | 1H | -CHO | Aldehyde protons are highly deshielded and typically appear as singlets in this region. |

| ~8.6 | s | 1H | H-3 (Pyridine) | Adjacent to the electron-withdrawing aldehyde and nitrogen, deshielded. |

| ~8.4 | s | 1H | H-6 (Pyridine) | Adjacent to the bromine atom and ring nitrogen, deshielded. |

| ~8.0 | br s | 1H | -NH- | Carbamate N-H protons are often broad and appear in the downfield region. |

| 1.55 | s | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | -CHO |

| ~155 | -NH(C=O)O- |

| ~152 | C-2 (Pyridine) |

| ~150 | C-6 (Pyridine) |

| ~145 | C-4 (Pyridine) |

| ~120 | C-5 (Pyridine) |

| ~115 | C-3 (Pyridine) |

| ~82 | -OC (CH₃)₃ |

| ~28 | -OC( C H₃)₃ |

Predicted IR and MS Data

-

Infrared (IR) Spectroscopy: Key expected peaks include a strong C=O stretch for the aldehyde around 1700 cm⁻¹, another strong C=O stretch for the Boc carbamate around 1720 cm⁻¹, and N-H stretching around 3300 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 302.1/304.1, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).

Applications in Synthetic and Medicinal Chemistry

This compound is not an end-product but a strategic intermediate. Its value lies in the sequential or concurrent manipulation of its functional groups to rapidly build molecular complexity.

Key Transformations

-

Reductive Amination: The aldehyde can be converted into a primary, secondary, or tertiary amine by reacting it with an amine source in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is a cornerstone reaction in drug discovery for linking molecular fragments.

-

Suzuki Coupling: The C5-Br bond can be coupled with a wide variety of boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[7]

-

Boc-Deprotection: Treatment with an acid like TFA cleanly removes the Boc group, revealing the C2-amine, which can then be acylated, alkylated, or used in further coupling reactions.

Example Workflow: Synthesis of a Kinase Inhibitor Scaffold

This building block is ideally suited for the synthesis of substituted aminopyridine scaffolds, which are prevalent in kinase inhibitors. The following workflow illustrates how the orthogonal reactivity can be exploited.

References

-

PubChem. 2-Amino-5-bromopyridine. National Center for Biotechnology Information. [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2012). The Duality of Palladium(IV) in C–H Functionalization. Accounts of Chemical Research, 45(6), 936–946. [Link]

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

NIST. 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. [Link]

-

ResearchGate. Reaction pathway for BOC amine formation under mild reaction conditions. [Link]

- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 2-(Boc-amino)-5-bromoisonicotinaldehyde

Introduction: A Versatile Scaffold for Modern Drug Discovery

2-(Boc-amino)-5-bromoisonicotinaldehyde (CAS No. 1260667-46-6) is a highly functionalized pyridine-based heterocyclic compound that has emerged as a critical building block in medicinal chemistry.[1] Its strategic arrangement of reactive sites—a nucleophilic Boc-protected amine, an electrophilic aldehyde, and a bromine atom poised for cross-coupling reactions—makes it an exceptionally versatile scaffold. This trifecta of functionality allows for the systematic and modular construction of complex molecular architectures, a cornerstone of modern drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions.[2][3] This guide provides a detailed, field-proven pathway for its synthesis, emphasizing the causal relationships behind experimental choices and offering a robust, self-validating protocol for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule is most efficiently approached via a two-step sequence starting from the commercially available 2-amino-5-bromopyridine. The core strategy involves:

-

Protection: Installation of a tert-butyloxycarbonyl (Boc) protecting group on the C2-amino function. This is critical to prevent unwanted side reactions and to enable the subsequent C4-functionalization.

-

Formylation: Introduction of the C4-aldehyde (isonicotinaldehyde) moiety through a regioselective Directed ortho-Metalation (DoM) reaction.

This pathway is advantageous due to its convergence and the reliability of the chosen transformations.

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of 2-(Boc-amino)-5-bromopyridine (Intermediate I)

Principle and Rationale: The Imperative of Amine Protection

The initial step in the synthetic sequence is the protection of the exocyclic amino group of 2-amino-5-bromopyridine.[4][5] The selection of the Boc group is a strategic decision rooted in its robust nature and orthogonal stability. The Boc group is stable under the strongly basic, nucleophilic conditions required for the subsequent metalation step, yet it can be readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid) without affecting other parts of the molecule.[] This acid-lability ensures that the amine can be deprotected late in a synthetic sequence without resorting to harsh conditions that could compromise a complex, drug-like molecule.

The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol: Boc Protection

-

To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in an appropriate aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM, approx. 0.5 M), add di-tert-butyl dicarbonate (1.1 - 1.2 eq).

-

Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, ~0.1 eq). Note: While not always essential, DMAP significantly accelerates the reaction. An alternative is to perform the reaction in the presence of a non-nucleophilic base like triethylamine (1.5 eq) to scavenge the generated acid.[7]

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product, tert-butyl (5-bromopyridin-2-yl)carbamate, can be purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography to yield a white to off-white solid.[][9]

Data Summary for Intermediate I

| Parameter | Value | Source |

| IUPAC Name | tert-butyl N-(5-bromopyridin-2-yl)carbamate | [] |

| CAS Number | 159451-66-8 | [][9] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [] |

| Molecular Weight | 273.13 g/mol | [] |

| Appearance | White to tan powder or crystals | [] |

| Melting Point | 167-171 °C | [][10] |

| Typical Yield | 85-95% | Typical result |

Part 2: Synthesis of this compound

Mechanistic Challenge and Strategy: Regioselective C4-Formylation

The introduction of a formyl group at the C4 position of the pyridine ring presents a significant regiochemical challenge. The 2-(Boc-amino) group is a powerful Directed Metalation Group (DMG) that strongly directs deprotonation to the adjacent C3 position.[11][12] Overcoming this inherent electronic preference is the critical step in this synthesis.

The chosen strategy is a kinetically controlled Directed ortho-Metalation (DoM). By employing a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), we can exploit the steric bulk of the Boc-amino group. This bulk impedes the approach of the LDA base to the electronically favored but sterically encumbered C3 proton. Consequently, the base preferentially abstracts the more accessible C4 proton, leading to the formation of the desired C4-lithiated intermediate. This is a classic example of kinetic control overriding thermodynamic preference.

Experimental Workflow: Directed Metalation and Formylation

Caption: Stepwise workflow for the C4-formylation reaction.

Experimental Protocol: Lithiation and Formylation

All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). All solvents must be anhydrous.

-

LDA Preparation: In a three-necked flask equipped with a thermometer and under an inert atmosphere, prepare a solution of LDA (1.5-2.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. This is typically done by adding n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF.

-

Deprotonation: Dissolve 2-(Boc-amino)-5-bromopyridine (Intermediate I, 1.0 eq) in anhydrous THF and add it dropwise to the cold LDA solution, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the C4-lithiated species.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, >3.0 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. A color change is typically observed.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the mixture is still cold.

-

Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Summary for this compound

| Parameter | Value | Source |

| IUPAC Name | tert-butyl (5-bromo-4-formylpyridin-2-yl)carbamate | Systematic |

| CAS Number | 1260667-46-6 | [1] |

| Molecular Formula | C₁₁H₁₃BrN₂O₃ | [1] |

| Molecular Weight | 301.14 g/mol | [1] |

| Purity (Typical) | >95.0% | [1] |

| Typical Yield | 50-65% | Literature precedent for similar reactions |

Safety and Handling Considerations

-

Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

Diisopropylamine & Triethylamine: Corrosive and flammable liquids with strong odors. Handle in a well-ventilated fume hood.

-

Brominated Compounds: Generally toxic and irritants. Avoid inhalation and skin contact.

-

Anhydrous Solvents (THF): Can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents from a sealed bottle.

Summary and Outlook

The synthesis outlined in this guide provides a reliable and scalable two-step pathway to this compound. The key to this process is the strategic use of a sterically demanding base to achieve a kinetically controlled, regioselective C4-formylation, overcoming the inherent directing-group bias of the substrate. The resulting product is a valuable intermediate, primed for further elaboration. The aldehyde can undergo reductive amination or olefination, while the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the core scaffold for the generation of compound libraries in drug discovery campaigns.

References

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

- Google Patents. (2020). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Eureka. Retrieved from [Link]

-

International Journal of Scientific Study and Technology. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-bromopyridine, 5-BOC protected. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes. Retrieved from [Link]

- Google Patents. (2010). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.

-

Royal Society of Chemistry. (n.d.). Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines. Retrieved from [Link]

-

Technical Disclosure Commons. (2019). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]

- Google Patents. (2014). CN102936220B - BOC protection method for aminopyridine.

-

MDPI. (n.d.). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]

-

PubMed. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Retrieved from [Link]

-

University of Liverpool. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]

- 7. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 9. 2-Amino-5-bromopyridine, 2-BOC protected | CymitQuimica [cymitquimica.com]

- 10. 2-(Boc-amino)-5-bromopyridine | 159451-66-8 [chemicalbook.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. uwindsor.ca [uwindsor.ca]

2-(Boc-amino)-5-bromoisonicotinaldehyde NMR data

A Technical Guide to the NMR Spectroscopic Analysis of 2-(Boc-amino)-5-bromoisonicotinaldehyde

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the synthetic building block, 2-(tert-butoxycarbonyl-amino)-5-bromoisonicotinaldehyde. In the absence of directly published experimental spectra for this specific molecule, this document presents a comprehensive prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization and quality control of this important chemical entity. The document outlines the theoretical basis for the predicted chemical shifts and coupling constants, a detailed experimental protocol for acquiring high-quality NMR data, and a summary of the expected spectral features.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of a Boc-protected amine, a bromine atom, and an aldehyde group on a pyridine ring makes it a versatile scaffold for further chemical modifications. Accurate structural elucidation and purity assessment are critical for its use in multi-step syntheses. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure in solution. This guide will delve into the predicted ¹H and ¹³C NMR spectral characteristics of this compound, providing a valuable resource for its identification and characterization.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the Boc group, the pyridine ring, the amine, and the aldehyde. The analysis is based on the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the aldehyde and bromine groups, and the electron-donating nature of the Boc-amino group, all influence the chemical shifts of the aromatic protons.

Key Predicted Signals:

-

Aldehyde Proton (-CHO): This proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm . This significant deshielding is due to the strong electron-withdrawing character of the carbonyl group.

-

Pyridine Ring Protons (H-3 and H-6): The pyridine ring has two protons. The proton at the C-6 position is expected to be a singlet at approximately δ 8.5-8.8 ppm . The proton at the C-3 position is also expected to be a singlet, appearing further upfield around δ 8.0-8.3 ppm due to the influence of the adjacent electron-donating Boc-amino group.

-

Amine Proton (-NH-): The Boc-protected amine proton will likely appear as a broad singlet in the range of δ 7.5-8.5 ppm . Its chemical shift can be highly dependent on the solvent, concentration, and temperature.

-

Boc Group Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet at approximately δ 1.5 ppm .

The following diagram illustrates the predicted ¹H NMR assignments:

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information for the structural confirmation of this compound. The predicted chemical shifts are based on the analysis of similar substituted pyridines and Boc-protected amines[1][2][3].

Key Predicted Signals:

-

Aldehyde Carbonyl Carbon (-CHO): This carbon is highly deshielded and is expected to appear in the range of δ 190-195 ppm .

-

Boc Carbonyl Carbon (-C=O): The carbonyl carbon of the Boc protecting group is predicted to have a chemical shift around δ 150-155 ppm [1][2].

-

Pyridine Ring Carbons:

-

C-2: Attached to the nitrogen and the Boc-amino group, this carbon is expected around δ 155-160 ppm .

-

C-4: The carbon bearing the aldehyde group is predicted to be in the region of δ 140-145 ppm .

-

C-6: This carbon, adjacent to the ring nitrogen, is expected around δ 150-155 ppm .

-

C-3: This carbon is predicted to appear in the range of δ 110-115 ppm .

-

C-5: The carbon attached to the bromine atom is expected to be found around δ 115-120 ppm .

-

-

Boc Group Carbons:

-

Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the Boc group is expected at approximately δ 80-85 ppm .

-

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons will give a strong signal around δ 28 ppm .

-

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR data for this compound.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) | Assignment |

| ~9.5-10.5 | s | ~190-195 | -CHO |

| ~8.5-8.8 | s | ~155-160 | C-2 |

| ~8.0-8.3 | s | ~150-155 | Boc -C=O |

| ~7.5-8.5 | br s | ~150-155 | C-6 |

| ~1.5 | s (9H) | ~140-145 | C-4 |

| ~115-120 | C-5 | ||

| ~110-115 | C-3 | ||

| ~80-85 | Boc -C (CH₃)₃ | ||

| ~28 | Boc -C(CH₃ )₃ |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

5.1. Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of the compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may improve the resolution of the NH proton signal.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR instruments often use the residual solvent peak for referencing.

5.2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0 to 220 ppm.

-

5.3. Data Processing